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Compound of Interest

Compound Name:
2-Bromo-4-

(Trifluoromethoxy)benzonitrile

Cat. No.: B171530 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No: 1214334-83-4) is a

versatile chemical building block pivotal in the synthesis of complex pharmaceutical

intermediates.[1] Its structure is uniquely functionalized with a bromine atom, a nitrile group,

and a trifluoromethoxy group. The trifluoromethoxy group is particularly significant as it can

enhance the metabolic stability and lipophilicity of target compounds, which are crucial

properties for bioactive molecules.[2][3] The bromine atom serves as a reactive handle for

various transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of

diverse molecular fragments.[2][3] This document provides detailed protocols and application

notes for key synthetic transformations utilizing this intermediate, with a focus on its application

in the synthesis of kinase inhibitor scaffolds.
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Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Other Transformations

2-Bromo-4-(Trifluoromethoxy)benzonitrile

Ar-B(OH)₂ or Ar-B(pin)
Pd Catalyst, Base

R¹R²NH
Pd Catalyst, Base Cyanide Source (e.g., CuCN)

2-Aryl-4-(trifluoromethoxy)benzonitriles
(Biaryl Scaffolds)

C-C Bond Formation

Kinase Inhibitors &
Other APIs

2-(Amino)-4-(trifluoromethoxy)benzonitriles
(Aryl Amine Scaffolds)

C-N Bond Formation

Phthalonitriles / Heterocycles

Nitrile Chemistry
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1. Add 2-Bromo-4-(trifluoromethoxy)benzonitrile,
Arylboronic Acid, and Base to a

flame-dried flask.

2. Evacuate and backfill the flask
with an inert gas (e.g., Argon) 3x.

3. Add Palladium catalyst.

4. Add degassed solvent(s).

5. Heat the mixture to 80-100 °C.

Execute

6. Stir for 4-12 hours, monitoring
by TLC or LC-MS.

7. Cool to room temperature and dilute
with an organic solvent (e.g., Ethyl Acetate).

Completion

8. Wash with water and brine.

9. Dry organic layer over Na₂SO₄,
filter, and concentrate.

10. Purify by silica gel
column chromatography.
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1. Add 2-Bromo-4-(trifluoromethoxy)benzonitrile,
Amine, Base (e.g., NaOt-Bu), and Ligand

to a flame-dried Schlenk tube or vial.

2. Evacuate and backfill the vessel
with an inert gas (e.g., Argon) 3x.

3. Add Palladium precursor (e.g., Pd₂(dba)₃).

4. Add anhydrous, degassed solvent (e.g., Toluene).

5. Heat the mixture to 80-120 °C.

Execute

6. Stir for 12-24 hours, monitoring
by TLC or LC-MS.

7. Cool to room temperature.

Completion

8. Filter through a pad of Celite,
washing with an organic solvent.

9. Concentrate the filtrate under
reduced pressure.

10. Purify by silica gel
column chromatography or recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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